molecular formula C10H14F2O3 B2414010 Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate CAS No. 295360-04-2

Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate

Cat. No.: B2414010
CAS No.: 295360-04-2
M. Wt: 220.216
InChI Key: TVQFBZSFRXWHQN-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate is an organic compound with the molecular formula C10H14F2O3 and a molecular weight of 220.22 g/mol . It is a liquid at room temperature and is primarily used in research and industrial applications.

Biochemical Analysis

Biochemical Properties

It has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate has been shown to influence cell function in several ways. It can inhibit the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines . It also induces cell cycle arrest and apoptosis in vitro .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It has been found to suppress the EGFR/PI3K/AKT/mTOR signaling pathway, which is critical for the anti-NSCLC activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate typically involves the reaction of ethyl acetate with 2,2-difluoro-2-(3-oxocyclohexyl)acetic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate is unique due to its specific structural features, including the presence of a cyclohexyl ring and two fluorine atoms.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O3/c1-2-15-9(14)10(11,12)7-4-3-5-8(13)6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQFBZSFRXWHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCC(=O)C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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